Bovine Serum Albumin (BSA)

Übersicht

Beschreibung

What exactly is Bovine serum albumin?

Bovine serum albumin (Bovine serum albumin, also known as "Fraction V") is an albumin-like protein derived from cows. It is frequently employed as a protein concentration for laboratory tests.

Bovine Serum Albumin is a well-known blocking reagent used in immunohistochemistry (IHC) and immunocytochemistry (ICC), ELISAs, and Western Blotting. It blocks specific antibody binding. Bovine Serum Albumin can serve as a concentration standard for the Bradford assays for quantifying protein. Bovine serum albumin is utilized in cell culture.

The biochemical description of Bovine serum albumin

The entire length of the Bovine serum albumin precursor protein measures 607 amino acids (AAs) in length. An N-terminal 18-residue signal-peptide is removed from the protein precursor following release, and the initial protein product has five89 amino acid residues. Six amino acids are cut off to produce an adult Bovine serum albumin protein composed of 583 amino acids.

Benefits of Bovine serum albumin

Bovine serum albumin has numerous biochemical applications, including ELISAs (Enzyme-Linked Immunosorbent Assay), immunoblots, and immunohistochemistry. Because Bovine serum albumin is a small, stable, moderately non-reactive protein, it is often used as a blocker in immunohistochemistry. During immunohistochemistry, which is the process that uses antibodies to identify antigens in cells, tissue sections are usually incubated with Bovine serum albumin blockers to bind nonspecific binding sites. This binding of Bovine serum albumin to nonspecific binding sites increases the chance that the antibodies will bind only to the antigens of interest. The Bovine serum albumin blocker improves sensitivity by decreasing background noise as the areas are covered with moderately non-reactive protein. During this process, minimization of nonspecific binding of antibodies is essential to acquire the highest signal-to-noise ratio.

Bovin serum albumin can also be used as a nutrient within the microbial and cell culture. Bovine serum albumin is used in digestions with restriction to stabilize certain enzymes in the digestion of DNA. It also prevents the adhesion of enzymes from pipetting tips and other vessels. The protein is not a factor in other enzymes which do not require it to stabilize. Bovine serum albumin is often used to measure the number of different proteins by comparing an undetermined amount of protein with the known amount present in Bovine serum albumin (see Bradford protein assay). Bovine serum albumin is utilized due to its ability to boost the assays' signal and its effectiveness for many biochemical reactions. It is cost-effective because large quantities of it are easily extracted from bovine blood, a product in beef production. Another benefit of Bovine albumin in serum is it could serve as a quick method to remove substances that hinder the enzyme required, which can impair the polymerase chain reaction (PCR). Bovine serum albumin is extensively used as a template to create nanostructures.

Bovine serum albumin also is the primary component of fetal bovine serum—a viral cell culture medium.

Bovine serum albumin enhances the functionality of antibodies and prolongs their lifespan. It is essential in quantifying proteins and stabilizing ingredients in the blunt end and replacement tests.

Wirkmechanismus

Target of Action

Perfluoropropane’s primary target is the ultrasound imaging system . It is used in the form of phospholipids-encapsulated microspheres, known as Definity .

Mode of Action

Instead, it works by increasing the backscatter of ultrasound , resulting in enhanced ultrasound signals . This enhancement allows for clearer and more detailed imaging.

Biochemical Pathways

Its primary function is to enhance the quality of ultrasound images .

Pharmacokinetics

After intravenous infusion, perfluoropropane exhibits certain pharmacokinetic properties. The mean area under the curve (AUC) last of the pharmacokinetic analysis set was 0.000653 (uL/mL)*min, and the average AUC ∞ was 0.001051 (uL/mL)*min . The blood drug concentration of female subjects was found to be lower than that of males .

Result of Action

Biochemische Analyse

Biochemical Properties

Bovine Serum Albumin plays a crucial role in biochemical reactions by acting as a carrier protein for various biomolecules. It interacts with enzymes, proteins, and other biomolecules, facilitating their transport and stability. Bovine Serum Albumin binds to fatty acids, bilirubin, hormones, and drugs, thereby influencing their bioavailability and activity. For instance, Bovine Serum Albumin has binding sites for long-chain fatty acids, salicylate, sulfonamides, and bilirubin . These interactions are essential for maintaining the physiological functions of these biomolecules.

Cellular Effects

Bovine Serum Albumin affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Bovine Serum Albumin can enhance cell growth and proliferation by providing essential nutrients and stabilizing growth factors. Additionally, Bovine Serum Albumin can protect cells from oxidative stress by acting as an antioxidant . These effects make Bovine Serum Albumin a valuable component in cell culture media and other in vitro applications.

Molecular Mechanism

The molecular mechanism of Bovine Serum Albumin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Bovine Serum Albumin binds to various ligands, including fatty acids, hormones, and drugs, through specific binding sites. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular responses. For example, Bovine Serum Albumin can inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular metabolism . Additionally, Bovine Serum Albumin can affect gene expression by modulating transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bovine Serum Albumin can change over time due to its stability, degradation, and long-term effects on cellular function. Bovine Serum Albumin is relatively stable and can be stored at room temperature for up to three weeks. Its stability can be affected by factors such as temperature, pH, and storage conditions . Over time, Bovine Serum Albumin may undergo degradation, leading to changes in its biochemical properties and effects on cells. Long-term studies have shown that Bovine Serum Albumin can maintain its functionality and support cellular processes in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of Bovine Serum Albumin can vary with different dosages in animal models. At low doses, Bovine Serum Albumin can enhance cellular functions and support physiological processes. At high doses, Bovine Serum Albumin may exhibit toxic or adverse effects. For instance, excessive amounts of Bovine Serum Albumin can lead to the formation of aggregates, which can interfere with cellular functions and cause cytotoxicity . Therefore, it is essential to determine the optimal dosage of Bovine Serum Albumin for specific applications to avoid potential adverse effects.

Metabolic Pathways

Bovine Serum Albumin is involved in various metabolic pathways, interacting with enzymes and cofactors. It plays a role in the transport and metabolism of fatty acids, bilirubin, and hormones. Bovine Serum Albumin can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways . For example, Bovine Serum Albumin can enhance the uptake and utilization of fatty acids by cells, thereby affecting lipid metabolism. Additionally, Bovine Serum Albumin can bind to and transport bilirubin, preventing its accumulation and toxicity.

Transport and Distribution

Bovine Serum Albumin is transported and distributed within cells and tissues through specific transporters and binding proteins. It can interact with cell surface receptors and transporters, facilitating its uptake and distribution. Bovine Serum Albumin can also bind to intracellular proteins, influencing its localization and accumulation within cells . These interactions are crucial for the proper functioning of Bovine Serum Albumin and its effects on cellular processes.

Subcellular Localization

The subcellular localization of Bovine Serum Albumin is determined by targeting signals and post-translational modifications. Bovine Serum Albumin can be directed to specific compartments or organelles within cells, where it exerts its activity or function. For example, Bovine Serum Albumin can be localized to the endoplasmic reticulum, Golgi apparatus, or lysosomes, depending on its role in cellular processes . These localization patterns are essential for the proper functioning of Bovine Serum Albumin and its interactions with other biomolecules.

Eigenschaften

IUPAC Name |

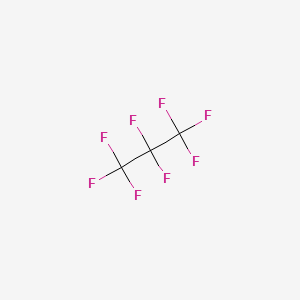

1,1,1,2,2,3,3,3-octafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F8/c4-1(5,2(6,7)8)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSGYZVSCZSLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F8 | |

| Record name | OCTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane, 1,1,1,2,2,3,3,3-octafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69878-14-4 | |

| Record name | Propane, 1,1,1,2,2,3,3,3-octafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69878-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9052503 | |

| Record name | Perflutren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octafluoropropane is a colorless, odorless gas. It is relatively inert. The mixture is nonflammable and nontoxic, though asphyxiation may occur because of displacement of oxygen. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket., Liquid | |

| Record name | OCTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perflutren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

-36.7 °C | |

| Record name | Perflutren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 5.7 mg/L at 15 °C, Miscible with water, Miscible with alcohol, ether. Soluble in benzene, chloroform, 1.46e-01 g/L | |

| Record name | Perflutren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Perflutren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.352 at 20 °C (liquid) | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.63X10+3 mm Hg at 25 °C | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Perflutren is comprised of gas-filled microspheres that are injected or infused into the body. When exposed to ultrasound waves, the microspheres resonate and "echo" strong signals back to the ultrasound machine. The difference in density between the gas-filled bubbles and the blood around them creates an increased level of contrast visible in the resulting ultrasound image. During echocardiography, activated Perflutren enhances images of the inner edges or borders of the heart, producing an improved image that may enable physicians to better diagnose patients., Perflutren lipid microspheres exhibit lower acoustic impedance than blood and enhance the intrinsic backscatter of blood. These physical acoustic properties of activated perflutren-containing microspheres provide contrast enhancement of the left ventricular chamber and aid delineation of the left ventricular endocardial border during echocardiography. | |

| Record name | Perflutren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, nonflammable gas | |

CAS No. |

76-19-7 | |

| Record name | OCTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perfluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflutren [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perflutren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perflutren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUTREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK0N3WH0SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Perflutren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-147.6 °C | |

| Record name | Perflutren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Perflutren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BSA interact with drugs and affect their properties?

A1: BSA readily binds with various drugs, influencing their pharmacokinetic properties. For example, BSA binding can alter a drug's distribution within the body and affect its availability to target tissues []. The interaction between the antithyroid drug, (R)-fenoprofen, and human liver microsomes (HLMs) is influenced by BSA, increasing its binding affinity (Km) []. Conversely, BSA decreases the Km of (S)-fenoprofen towards HLMs, demonstrating its enantioselective interaction [].

Q2: Can BSA protect cells from oxidative damage?

A2: Yes, research suggests that BSA can protect cells from oxidative damage. In a study investigating the effects of N-acetylcysteine (NAC) on lung injury, BSA was used as an antigen in an immune complex deposition model. The findings indicated that NAC protects against lung endothelial cell damage caused by this oxidative injury [].

Q3: What is the molecular weight of BSA?

A3: The molecular weight of BSA is approximately 66.5 kDa.

Q4: What spectroscopic techniques are commonly used to characterize BSA?

A4: Various spectroscopic techniques are employed to characterize BSA, including:* UV-Vis Spectroscopy: This technique is used to study the interaction of BSA with molecules like perfluorooctanoic acid (PFOA) []. * Fluorescence Spectroscopy: This method helps analyze conformational changes in BSA upon binding with molecules like PFOA [] and greenly synthesized gold nanoparticles (AuNPs) []. It is also useful for studying the binding of antithyroid drugs to BSA [].* Circular Dichroism (CD) Spectroscopy: CD provides insights into the secondary structure of BSA and any alterations induced upon interaction with ligands like gemini surfactants []. * Synchrotron Radiation Scattering (SR-SAXS): This technique reveals structural information about BSA and its complexes with molecules like gemini surfactants [].

Q5: How stable is BSA under different storage conditions?

A5: While BSA is generally stable, its stability can be influenced by factors like temperature and storage duration. Research on whey powder production indicated that higher processing temperatures (180°C) led to greater denaturation of BSA compared to lower temperatures (160°C) []. During storage, gradual changes in physicochemical properties were observed, highlighting the importance of controlled storage conditions for BSA-containing products [].

Q6: Can BSA be used to catalyze chemical reactions?

A6: Yes, BSA can exhibit catalytic activity. One study demonstrated that BSA immobilized on a polymeric support effectively catalyzed the Knoevenagel condensation reaction between diethylmalonate and various aldehydes [].

Q7: How does immobilization affect the catalytic activity of BSA?

A7: Immobilizing BSA on a support can enhance its catalytic properties. In the Knoevenagel condensation reaction, immobilization allowed for easy recovery and reuse of BSA without significant loss of activity over multiple cycles [].

Q8: Have computational methods been used to study BSA interactions?

A8: While the provided abstracts do not directly mention computational studies on BSA, such methods are frequently employed in protein research. Molecular docking simulations, for instance, could be used to investigate the binding modes and affinities of various ligands to BSA.

Q9: How do structural modifications of flavonoids influence their ability to inhibit BSA glycation?

A9: Research has shown that the inhibitory activity of flavonoids against BSA glycation is closely linked to their structure. Hydroxylation patterns, methylation, and glycosylation significantly impact their binding affinity to BSA and, consequently, their inhibitory potency [].

Q10: What strategies can be employed to improve the stability of BSA in formulations?

A10: Various formulation strategies can enhance BSA stability. One study showed that encapsulating BSA within polylactide-grafted dextran microspheres improved its stability and controlled its release profile [].

Q11: Can BSA be utilized for targeted drug delivery?

A11: Yes, BSA has shown promise as a drug delivery vehicle. A study successfully conjugated BSA nanoparticles with folate, creating a system capable of targeting tumor cells specifically []. This targeted approach aims to enhance drug efficacy while minimizing off-target effects.

Q12: What analytical methods are used to quantify BSA?

A12: Several methods are available for BSA quantification, including: * Bradford Assay: This colorimetric assay relies on the binding of Coomassie Brilliant Blue dye to proteins, resulting in a shift in absorbance that correlates with protein concentration []. * Quantigold Assay: This method utilizes colloidal gold nanoparticles that bind to proteins, enabling their quantification by measuring absorbance [].* Enzyme-linked immunosorbent assay (ELISA): This technique uses antibodies to specifically detect and quantify BSA. One study utilized a noncompetitive ELISA to measure rat hepatic triglyceride lipase (H-TGL) [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.